molecular formula C28H48 B12107067 17beta(H), 21alpha(H)-25,30-BISNORHOPANE

17beta(H), 21alpha(H)-25,30-BISNORHOPANE

Cat. No.: B12107067
M. Wt: 384.7 g/mol
InChI Key: YOWUJGOPPFZUDE-UHFFFAOYSA-N
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Description

17beta(H), 21alpha(H)-25,30-BISNORHOPANE is a pentacyclic triterpenoid compound. It is a derivative of hopane, a class of chemical compounds known for their complex molecular structures and significant roles in various biological and geological processes. This compound is particularly notable for its presence in certain types of crude oil and sedimentary rocks, where it serves as a biomarker for the study of ancient biological activity and environmental conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 17beta(H), 21alpha(H)-25,30-BISNORHOPANE typically involves the chemical modification of hopane derivatives. The process often includes multiple steps of hydrogenation, dehydrogenation, and cyclization reactions under controlled conditions. Specific reagents and catalysts, such as palladium on carbon (Pd/C) for hydrogenation, are commonly used to facilitate these transformations .

Industrial Production Methods: Industrial production of this compound is less common due to its specific applications in research rather than large-scale commercial use. when required, it can be produced through advanced organic synthesis techniques in specialized laboratories equipped with the necessary chemical reagents and apparatus .

Chemical Reactions Analysis

Types of Reactions: 17beta(H), 21alpha(H)-25,30-BISNORHOPANE undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogens, alkylating agents

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while reduction can produce alkanes or alkenes .

Scientific Research Applications

17beta(H), 21alpha(H)-25,30-BISNORHOPANE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 17beta(H), 21alpha(H)-25,30-BISNORHOPANE involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes involved in steroid metabolism, influencing various biochemical processes. Its complex structure allows it to bind to specific receptors, potentially modulating their activity and affecting cellular functions .

Comparison with Similar Compounds

Comparison: Compared to other hopane derivatives, 17beta(H), 21alpha(H)-25,30-BISNORHOPANE is unique due to its specific structural modifications, which confer distinct chemical and biological properties. Its presence in geological samples provides valuable information about ancient environmental conditions, making it a crucial biomarker in geochemical studies .

Properties

Molecular Formula

C28H48

Molecular Weight

384.7 g/mol

IUPAC Name

3-ethyl-5a,5b,8,8,13b-pentamethyl-2,3,3a,4,5,6,7,7a,9,10,11,11a,11b,12,13,13a-hexadecahydro-1H-cyclopenta[a]chrysene

InChI

InChI=1S/C28H48/c1-7-19-12-16-26(4)21(19)13-18-28(6)24(26)11-10-23-20-9-8-15-25(2,3)22(20)14-17-27(23,28)5/h19-24H,7-18H2,1-6H3

InChI Key

YOWUJGOPPFZUDE-UHFFFAOYSA-N

Canonical SMILES

CCC1CCC2(C1CCC3(C2CCC4C3(CCC5C4CCCC5(C)C)C)C)C

Origin of Product

United States

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